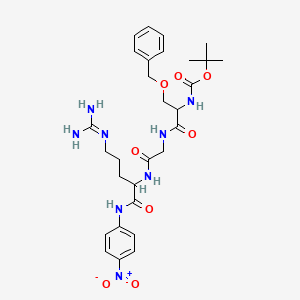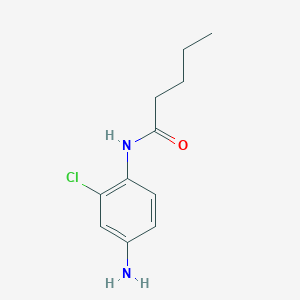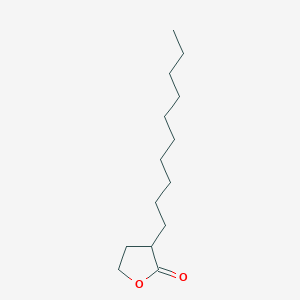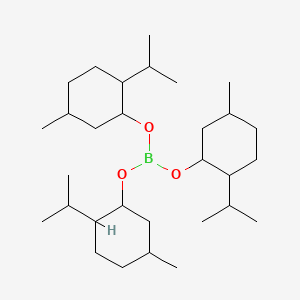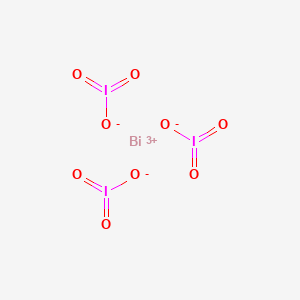
Bismuth triiodate
概要
説明
Bismuth triiodate is an inorganic compound with the chemical formula Bi(IO3)3 It is known for its distinctive crystal structure and is often studied for its unique properties and potential applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: Bismuth triiodate can be synthesized through several methods. One common approach involves the reaction of bismuth oxide (Bi2O3) with aqueous hydroiodic acid (HI). The reaction proceeds as follows: [ \text{Bi}_2\text{O}_3 (s) + 6 \text{HI} (aq) \rightarrow 2 \text{Bi(IO}_3\text{)}_3 (s) + 3 \text{H}_2\text{O} (l) ]
Another method involves the direct reaction of bismuth powder with iodine under controlled conditions: [ 2 \text{Bi} (s) + 3 \text{I}_2 (s) \rightarrow 2 \text{Bi(IO}_3\text{)}_3 (s) ]
Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as spin coating and vapor transport deposition can also be employed to produce thin films of this compound for specific applications .
化学反応の分析
Types of Reactions: Bismuth triiodate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form iodobismuthate anions when heated with halide donors: [ 2 \text{NaI} + \text{Bi(IO}_3\text{)}_3 \rightarrow \text{Na}_2[\text{BiI}_5] ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include halide donors such as sodium iodide (NaI) and hydroiodic acid (HI). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions involving this compound include various iodobismuthate complexes and other bismuth-containing compounds. These products are often characterized by their unique structural and electronic properties .
科学的研究の応用
Bismuth triiodate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including the Mukaiyama aldol reaction and Barbier-type allylation of carbonyl compounds. In biology and medicine, this compound is being explored for its potential use in antimicrobial and anticancer therapies due to its unique chemical properties .
In industry, this compound is used in the production of semiconducting materials and as a component in photovoltaic devices. Its ability to absorb light in the visible region makes it an ideal candidate for use in optical sensors and photodetectors .
作用機序
The mechanism by which bismuth triiodate exerts its effects is primarily through its interaction with molecular targets and pathways. In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. In biological systems, it is believed to interact with cellular components, leading to the disruption of essential processes in microbial and cancer cells .
類似化合物との比較
Bismuth triiodate can be compared with other bismuth-containing compounds such as bismuth triiodide (BiI3), bismuth trioxide (Bi2O3), and bismuth oxychloride (BiOCl). While all these compounds share some common properties due to the presence of bismuth, this compound is unique in its ability to form iodobismuthate complexes and its specific applications in catalysis and photodetection .
List of Similar Compounds:- Bismuth triiodide (BiI3)
- Bismuth trioxide (Bi2O3)
- Bismuth oxychloride (BiOCl)
- Bismuth oxyiodide (BiOI)
This compound stands out due to its distinctive crystal structure and its versatile applications in various scientific and industrial fields.
特性
IUPAC Name |
bismuth;triiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDLCIITXBKAR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiI3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160034 | |
| Record name | Bismuth triiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13702-39-1 | |
| Record name | Bismuth triiodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth triiodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth triiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
